2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(o-tolyl)acetamide
Description
Properties
IUPAC Name |
2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-16-8-6-7-11-19(16)23-22(26)14-24-13-21(27-2)20(25)12-17(24)15-28-18-9-4-3-5-10-18/h3-13H,14-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGVJASMZDPSEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(o-tolyl)acetamide , identified by its CAS number 920201-11-2, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₂S |
| Molecular Weight | 339.42 g/mol |
| CAS Number | 920201-11-2 |
The biological activity of this compound is primarily attributed to its structural features, particularly the pyridine ring and the phenylthio group. These components are known to interact with various biological targets, including enzymes and receptors involved in inflammatory and autoimmune processes. The compound may act as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation .
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives of pyridine have been shown to scavenge free radicals effectively, potentially mitigating oxidative stress-related damage in cells .
Anti-inflammatory Effects
The compound's ability to inhibit MPO suggests potential anti-inflammatory properties. MPO is involved in the production of reactive oxygen species (ROS) during inflammation. By inhibiting this enzyme, the compound may reduce inflammation in various pathological conditions, including cardiovascular diseases and autoimmune disorders .
Case Studies and Research Findings
- In Vitro Studies :
-
Animal Models :
- In a preclinical study involving lipopolysaccharide (LPS)-induced inflammation in cynomolgus monkeys, the administration of a structurally related compound resulted in a marked decrease in plasma MPO levels and associated inflammatory markers. This suggests that the compound could be effective in managing systemic inflammation .
- Comparative Analysis :
Comparison with Similar Compounds
Pyridinone vs. Quinazolinone Derivatives
The target compound’s pyridinone core distinguishes it from quinazolinone-based analogs, such as 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide (), which showed potent enoyl-acyl carrier protein reductase (InhA) inhibition for tuberculosis treatment.
Thienopyrimidinone and Oxadiazole Derivatives
Compounds like 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide () feature sulfur-rich thienopyrimidinone cores. These systems may offer enhanced metabolic stability or redox activity compared to pyridinones, though direct comparisons are lacking .
Substituent Analysis
Acetamide Side Chain Modifications
- N-(o-tolyl) vs. In contrast, N-(m-tolyl) analogs (e.g., ) may exhibit improved solubility due to reduced steric effects .
- Chlorophenyl and Piperazinyl Substitutions: Compounds like N-(2-((2-chlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)-2-(4-(2-chlorophenyl)piperazin-1-yl)acetamide () incorporate halogenated aromatic and piperazinyl groups, which can enhance target affinity through polar interactions .
Phenylthio vs. Phenoxy/Sulfanyl Groups
The phenylthio (-SPh) group in the target compound differs from phenoxy (-OPh) or sulfanyl (-S-) moieties in analogs. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may alter electronic and steric profiles, influencing enzyme inhibition or membrane permeability .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Substituent Effects on Activity
Preparation Methods
Chemical Identification and Structural Properties
Molecular Characterization
The target compound, 2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(o-tolyl)acetamide, features a pyridone core substituted with methoxy, phenylthiomethyl, and acetamide groups. Its molecular formula is C₂₂H₂₂N₂O₃S, with a molecular weight of 394.5 g/mol. The o-tolyl acetamide moiety introduces steric hindrance, influencing both synthetic accessibility and reactivity.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₂N₂O₃S | |
| Molecular Weight | 394.5 g/mol | |
| CAS Registry Number | 920342-91-2 | |
| Density | Not reported | |
| Melting Point | Not reported |
Synthetic Methodologies
Michael Addition-Based Cyclization
The most robust route involves a Michael addition-cyclization cascade between dithiomalondianilide (N,N′-diphenyldithiomalondiamide) and functionalized acrylamide derivatives. Adapted from protocols for analogous dithiolopyridines, this method proceeds via:
- Deprotonation : Morpholine-mediated deprotonation of dithiomalondianilide at the C27 position.
- Nucleophilic Attack : The resulting thiolate anion attacks the β-carbon of 2-cyano-3-(methoxyphenyl)acrylamide.
- Cyclization : Intramolecular amide formation closes the pyridone ring, followed by oxidative disulfide bond formation using atmospheric oxygen.
Reaction conditions:
Three-Component Condensation
An alternative one-pot approach combines:
- Aromatic aldehyde (e.g., o-tolualdehyde)
- Cyanoacetamide
- Dithiomalondianilide
This method eliminates the need for pre-synthesized acrylamides but suffers from lower yields (22–43%) due to competing side reactions. Key advantages include reduced purification steps and scalability.
Mechanistic Studies and Computational Modeling
Reaction Optimization Strategies
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the optimal multi-step synthetic routes for synthesizing this compound with high yield and purity?
Methodological Answer: The synthesis involves sequential reactions:
Core Pyridinone Formation : Condensation of 5-methoxy-4-hydroxypyridine with phenylthio-methyl bromide under basic conditions (e.g., NaH in DMF) to introduce the thioether group .
Acetamide Coupling : Reacting the intermediate with chloroacetyl chloride, followed by coupling with o-toluidine using a coupling agent like HATU or DCC in anhydrous dichloromethane .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Key Considerations : Monitor reaction progress via TLC, optimize solvent polarity (DMF for nucleophilic substitution; dichloromethane for amide coupling), and control temperature (0–25°C for exothermic steps) .
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), pyridinone carbonyl (δ ~165 ppm), and o-tolyl aromatic protons (δ 6.8–7.2 ppm). Use DEPT-135 to distinguish CH₂ groups in the acetamide moiety .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CH₃O– group at m/z 121) .
- HPLC-PDA : Use a C18 column (ACN/0.1% formic acid) to assess purity and detect byproducts (e.g., unreacted o-toluidine) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
Methodological Answer:
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests (MTT assays) to distinguish direct target engagement vs. off-target effects .
- Dose-Response Studies : Use 8–10 concentration points (1 nM–100 µM) with triplicate measurements to minimize variability .
- Control for Solubility : Pre-solubilize in DMSO (<0.1% final concentration) and validate using dynamic light scattering (DLS) to exclude aggregation artifacts .
Example : If IC₅₀ varies across cancer cell lines, perform RNA-seq to correlate activity with target gene expression .
Q. What computational strategies predict the compound’s binding affinity and selectivity for kinase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with ATP-binding pockets (e.g., CDK2, EGFR). Prioritize residues forming hydrogen bonds (e.g., pyridinone carbonyl with Lys33) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify conformational changes in the kinase activation loop .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for structural analogs to guide SAR (e.g., replacing o-tolyl with p-fluorophenyl) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?
Methodological Answer:
- Metabolic Stability :
- Permeability :
- Modify logP via substituents (e.g., replace methoxy with hydroxypropyl) and evaluate in Caco-2 monolayer assays .
- In Vivo PK : Administer IV/PO in rodents (5 mg/kg) and measure AUC, Cmax, and t₁/₂ using LC-MS/MS .
Q. What experimental approaches validate the compound’s mechanism of action in disease models?
Methodological Answer:
- CRISPR Knockout : Generate target gene (e.g., HDAC6) KO cell lines and compare compound efficacy vs. wild-type .
- Thermal Shift Assay (TSA) : Measure ΔTm of target protein (e.g., >2°C shift indicates binding) .
- In Vivo Efficacy : Use xenograft models (e.g., HCT-116 colorectal cancer) with bioluminescent imaging to monitor tumor regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
